N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide
CAS No.: 946334-29-8
Cat. No.: VC11965179
Molecular Formula: C26H27N3O4S
Molecular Weight: 477.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946334-29-8 |
|---|---|
| Molecular Formula | C26H27N3O4S |
| Molecular Weight | 477.6 g/mol |
| IUPAC Name | N-[4-[(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C26H27N3O4S/c1-18(2)25(30)27-21-10-13-23(14-11-21)34(32,33)28-22-12-15-24-20(17-22)9-6-16-29(24)26(31)19-7-4-3-5-8-19/h3-5,7-8,10-15,17-18,28H,6,9,16H2,1-2H3,(H,27,30) |
| Standard InChI Key | BLUDJGQWSXEXBL-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
| Canonical SMILES | CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Introduction
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. These reactions often include the formation of the tetrahydroquinoline ring, attachment of the benzoyl group, introduction of the sulfamoyl group, and finally, the addition of the 2-methylpropanamide moiety. Industrial synthesis may utilize continuous flow reactors and automated platforms to optimize efficiency and yield.
Biological Activities and Applications
While specific biological activities for N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}-2-methylpropanamide are not detailed in the literature, compounds with similar structures are often explored for their potential as antimicrobial, anticancer, or anti-inflammatory agents . The presence of a sulfamoyl group and a tetrahydroquinoline moiety suggests potential interactions with biological targets that could lead to therapeutic effects.
Biological Evaluation
Biological evaluation would involve in vitro and in vivo studies to assess potential therapeutic activities. This might include antimicrobial assays against bacterial and fungal strains, anticancer screenings using cell lines, and anti-inflammatory tests using appropriate models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume